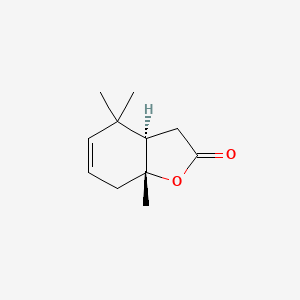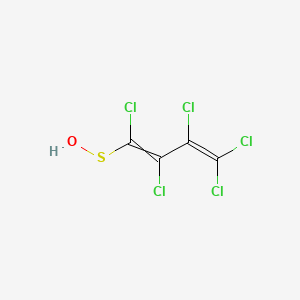
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene is a chlorinated organic compound with the molecular formula C4HCl5OS This compound is characterized by the presence of multiple chlorine atoms and a hydroxysulfanyl group attached to a butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene typically involves the chlorination of butadiene derivatives. One common method is the electrophilic addition of chlorine to a conjugated diene system, followed by the introduction of a hydroxysulfanyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure selective chlorination and functional group addition.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate butadiene precursors. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine and the exothermic nature of the reaction. Post-reaction purification steps are essential to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The hydroxysulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxysulfanyl group to a thiol.
Substitution: Chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
The major products formed from these reactions include various chlorinated derivatives, sulfonic acids, thiols, and substituted butadienes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its reactivity with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene involves its reactivity with various molecular targets. The compound can undergo electrophilic addition reactions with nucleophiles, leading to the formation of new chemical bonds. The presence of multiple chlorine atoms and a hydroxysulfanyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,3,4-Pentachlorobuta-1,3-diene: Similar structure but lacks the hydroxysulfanyl group.
1,1,2,3,4-Tetrachlorobuta-1,3-diene: Contains fewer chlorine atoms.
1,1,2,3,4-Pentachlorobuta-1,3-diene: Another chlorinated diene with different functional groups.
Uniqueness
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene is unique due to the presence of both chlorine atoms and a hydroxysulfanyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89470-16-6 |
|---|---|
Formule moléculaire |
C4HCl5OS |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1,1,2,3,4-pentachloro-4-hydroxysulfanylbuta-1,3-diene |
InChI |
InChI=1S/C4HCl5OS/c5-1(3(7)8)2(6)4(9)11-10/h10H |
Clé InChI |
OPBYXKWUGGEENE-UHFFFAOYSA-N |
SMILES canonique |
C(=C(SO)Cl)(C(=C(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



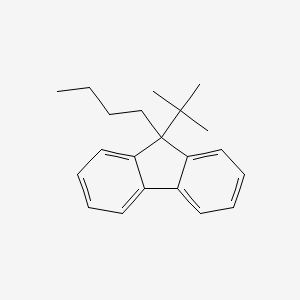


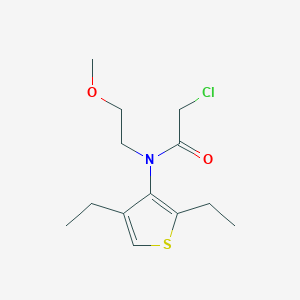
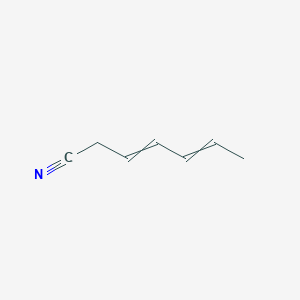
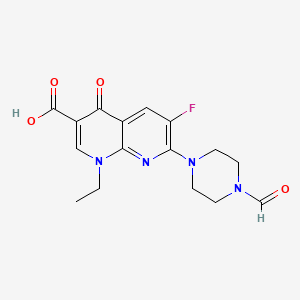
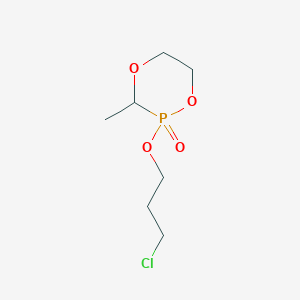
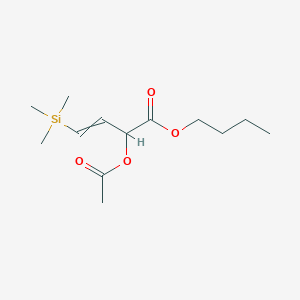

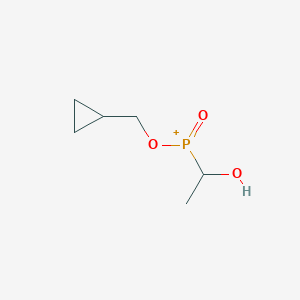
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
